tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate
CAS No.: 1058225-52-7
Cat. No.: VC20373982
Molecular Formula: C13H15IN2O2
Molecular Weight: 358.17 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate - 1058225-52-7](/images/structure/VC20373982.png)
Specification
CAS No. | 1058225-52-7 |
---|---|
Molecular Formula | C13H15IN2O2 |
Molecular Weight | 358.17 g/mol |
IUPAC Name | tert-butyl 2-(iodomethyl)benzimidazole-1-carboxylate |
Standard InChI | InChI=1S/C13H15IN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3 |
Standard InChI Key | NOMWBZZQJMSOSC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CI |
Introduction
Chemical Identity and Structural Features
tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS No. 1058225-52-7) is a benzimidazole derivative featuring a tert-butyl carbamate group and an iodomethyl substituent. Its molecular formula is C₁₃H₁₅IN₂O₂, with a molecular weight of 358.17 g/mol. Key structural elements include:
-
Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
-
Iodomethyl group (-CH₂I): Positioned at the 2-carbon of the benzimidazole ring, enabling nucleophilic substitution reactions.
-
tert-Butyl carbamate (Boc): Enhances lipophilicity and protects the NH group of the benzimidazole, improving stability and reactivity .
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅IN₂O₂ |
Molecular Weight | 358.17 g/mol |
SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CI |
InChI Key | NOMWBZZQJMSOSC-UHFFFAOYSA-N |
Synthetic Routes and Reaction Mechanisms
The synthesis of this compound involves multi-step strategies, often starting from 2-chlorobenzimidazole intermediates. Key methods include:
Core Synthesis via Boc Protection
-
Boc Protection: 2-Chlorobenzimidazole reacts with di-tert-butyldicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) to form tert-butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate .
-
Iodination: The chloro group is replaced by iodine via nucleophilic substitution. For example, using NaI in acetone (Finkelstein reaction) or iodomethane derivatives under catalytic conditions.
Example Reaction:
Physical and Chemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but less soluble in water. Solubility data for analogs (e.g., bromo and chloro derivatives) suggest similar trends, with iodine’s larger size potentially reducing aqueous solubility .
-
Stability: Stable under inert atmospheres but sensitive to hydrolysis. The Boc group protects the benzimidazole NH, preventing undesired side reactions .
Comparative Reactivity
The iodomethyl group exhibits higher reactivity than bromine or chlorine analogs due to iodine’s larger atomic size and lower electronegativity, facilitating SN2 substitutions.
Derivative | Molecular Weight (g/mol) | Reactivity (SN2) |
---|---|---|
Chloromethyl | 266.72 | Low |
Bromomethyl | 311.17 | Moderate |
Iodomethyl | 358.17 | High |
Applications in Medicinal Chemistry
Role as a Precursor
This compound serves as a versatile intermediate in synthesizing biologically active molecules:
-
Anticancer Agents: Iodomethyl derivatives can undergo further functionalization (e.g., coupling with amines) to generate kinase inhibitors or DNA-binding agents.
-
Antiviral Agents: Structural analogs of benzimidazole derivatives are explored for targeting viral enzymes (e.g., HIV protease).
Functionalization Strategies
Reaction Type | Conditions | Product |
---|---|---|
Nucleophilic Substitution | NaI, acetone, 60°C | Bromo or iodo derivatives |
Suzuki Coupling | Pd catalyst, arylboronic acid | Biaryl-substituted benzimidazoles |
Click Chemistry | Cu(I), azide | Triazole-linked conjugates |
Biological Activity and Research Findings
While direct biological data for this compound is limited, structural analogs provide insights into potential mechanisms:
-
Anticancer Activity: Benzimidazole derivatives often induce apoptosis via mitochondrial dysfunction or DNA intercalation. For example, chloro and bromo analogs show IC₅₀ values in the micromolar range against MCF-7 and A549 cell lines .
-
Enzyme Inhibition: The iodomethyl group may enhance binding to cysteine residues in enzymes (e.g., proteases), forming covalent adducts.
Comparative Analysis with Analogues
Parameter | Chloro (CAS 163798-87-6) | Bromo (CAS 175531-13-2) | Iodo (CAS 1058225-52-7) |
---|---|---|---|
Molecular Weight (g/mol) | 266.72 | 311.17 | 358.17 |
Reactivity in SN2 | Low | Moderate | High |
Common Applications | Alkylation intermediates | Cross-coupling | High-yield substitutions |
Research Gaps and Future Directions
-
Biological Profiling: Systematic in vitro assays (e.g., cytotoxicity, kinase inhibition) are needed to validate therapeutic potential.
-
Optimized Synthesis: Development of regioselective methods to avoid polyiodination.
-
Computational Modeling: Docking studies to predict interactions with oncogenic targets (e.g., Bcl-2 family proteins).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume